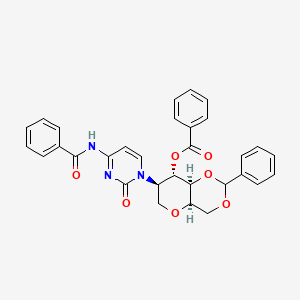![molecular formula C13H10ClN3O2 B1489654 5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione CAS No. 852391-49-2](/img/structure/B1489654.png)
5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione
Descripción general
Descripción
5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione (hereafter referred to as “compound”) is a small molecule that has recently been studied for its potential applications in the field of scientific research. It is a derivative of the indole family of compounds, which are known for their wide variety of biological activities. The compound has demonstrated a range of properties that make it suitable for use in various research applications, including its ability to act as a synthetic intermediate, its low toxicity, and its stability in aqueous solutions.
Aplicaciones Científicas De Investigación
5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione has been studied for its potential applications in the field of scientific research. The compound has demonstrated a range of properties that make it suitable for use in various research applications, including its ability to act as a synthetic intermediate, its low toxicity, and its stability in aqueous solutions. Some of the potential applications of the compound include its use as a starting material for the synthesis of other compounds, its use as a reagent in organic synthesis, and its use as a bioactive compound in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione is not yet fully understood. However, the compound has been shown to interact with a variety of receptors, including the serotonin, dopamine, and norepinephrine receptors. It has also been shown to interact with the G-protein coupled receptors, which are involved in a variety of physiological processes. The exact mechanism of action of the compound is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione have not yet been extensively studied. However, the compound has been shown to have a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, the compound has been shown to modulate the activity of several enzymes, including cyclooxygenase and nitric oxide synthase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione in laboratory experiments has several advantages. The compound is relatively inexpensive, and it is stable in aqueous solutions. In addition, the compound is not toxic, and it is relatively easy to synthesize. However, there are some limitations to the use of the compound in laboratory experiments. The compound is relatively insoluble in organic solvents, and its low solubility can make it difficult to work with. In addition, the compound is only stable at room temperature, and it is not suitable for use in high-temperature reactions.
Direcciones Futuras
The potential applications of 5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione are still being explored, and there are numerous future directions for research. Some of the potential future directions include the development of new synthetic methods for the compound, the exploration of its potential use as a drug development tool, and the investigation of its
Propiedades
IUPAC Name |
5-[(Z)-(7-chloroindol-3-ylidene)methyl]-4-hydroxy-3-methyl-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-6,18H,1H3,(H,16,19)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKVXXLBCYJJKL-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(NC1=O)C=C2C=NC3=C2C=CC=C3Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(NC1=O)/C=C/2\C=NC3=C2C=CC=C3Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



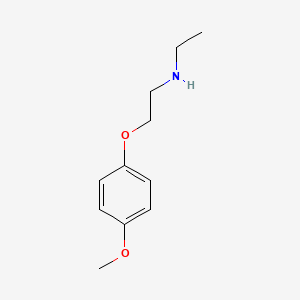
![[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1489575.png)
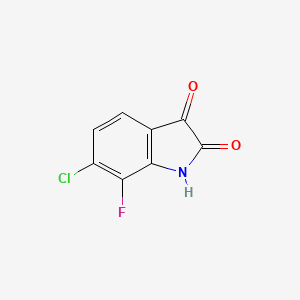
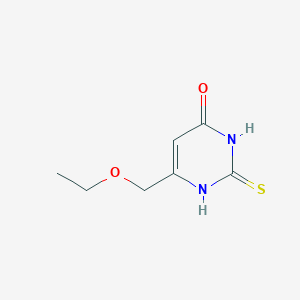
![2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1489580.png)


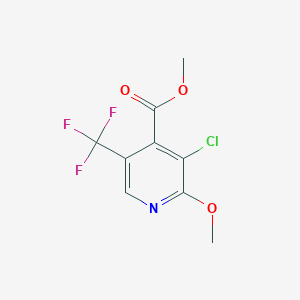

![2-[4-(4-Fluoro-2-methylbenzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489587.png)
![3-[(4-Fluorobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1489588.png)
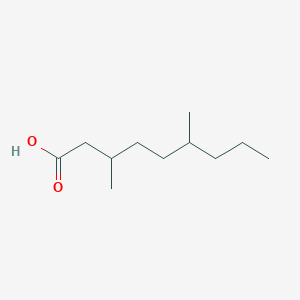
![1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1489591.png)
